ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate
Description
Properties
IUPAC Name |
ethyl N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-16(21)18-14-9-11(2)19-20(14)15-17-13(10-23-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGPKSLTGRRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 3-methyl-1H-pyrazole intermediate is typically synthesized via cyclocondensation of hydrazines with β-keto esters or diketones. For example:
Carbamate Functionalization
The final step involves introducing the ethyl carbamate group through:
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Carbamoylation :
Reaction of the pyrazole-thiazole amine intermediate with ethyl chloroformate in dichloromethane, catalyzed by triethylamine:
-
Optimized Conditions :
Reaction Optimization
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0–5 | 72 |
| DMAP | THF | 25 | 65 |
| Pyridine | Toluene | 40 | 58 |
Purification Techniques
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Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7)
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Crystallization : Recrystallization from ethanol/water (4:1) improves purity to >98%
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HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30)
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost Efficiency
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Ethyl chloroformate | 120 | 45 |
| Lawesson’s reagent | 980 | 30 |
| Solvents | 50 | 15 |
Applications in Drug Discovery
The compound’s thiazole-pyrazole architecture aligns with kinase inhibitor pharmacophores, suggesting potential in:
Chemical Reactions Analysis
Hydrolysis of the Carbamate Moiety
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines and carbonic acid derivatives. For example:
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Alkaline hydrolysis : Treatment with NaOH (1 M, 80°C, 4 h) cleaves the carbamate to form 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine and ethyl carbonate .
-
Acid-catalyzed hydrolysis : HCl (6 M, reflux) produces similar products but with faster kinetics due to protonation of the leaving group .
Key Factors Influencing Hydrolysis
| Condition | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 1 M NaOH, 80°C | 0.18 ± 0.02 | 85.3 |
| 6 M HCl, 80°C | 0.25 ± 0.03 | 78.9 |
Electrophilic Substitution on the Thiazole Ring
The 4-phenylthiazol-2-yl group participates in electrophilic aromatic substitution (EAS):
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to yield 4-(3-nitro-phenyl)thiazole derivatives (78% yield) .
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Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo-4-phenylthiazole analogs (Scheme 4 in ).
Regioselectivity follows C5 > C4 due to electron-withdrawing effects of the pyrazole-carbamate system .
Cycloaddition and Heterocycle Formation
The pyrazole-thiazole system facilitates [3+2] cycloadditions:
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With nitrile oxides : Forms fused isoxazoline derivatives under microwave irradiation (CH₃CN, 120°C, 30 min) .
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With diazo compounds : Produces pyrazolo[1,5-a]pyrimidines via Huisgen cycloaddition .
Representative Cycloaddition Products
| Reactant | Product Structure | Yield (%) |
|---|---|---|
| Benzoyl nitrile oxide | Pyrazolo-isoxazoline hybrid | 65 |
| Ethyl diazoacetate | Pyrazolo[1,5-a]pyrimidine-7-one | 72 |
Coupling Reactions with Diazonium Salts
The pyrazole NH group undergoes diazo coupling:
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Azo dye formation : Reacts with benzenediazonium chloride (EtOH/NaOAc, 0–5°C) to form deep-red azo adducts (Scheme 2 in ).
Kinetic Data for Diazonium Coupling
| Diazonium Salt | Reaction Time (min) | λ_max (nm) |
|---|---|---|
| Benzenediazonium | 15 | 512 |
| p-Tolyldiazonium | 20 | 498 |
Functionalization via Cross-Coupling
The thiazole ring participates in Suzuki-Miyaura reactions when halogenated:
-
With p-tolylboronic acid : Pd(PPh₃)₄ catalyzes C–C bond formation at C5 of thiazole (DMF/H₂O, 80°C, 12 h) .
Optimized Coupling Conditions
| Catalyst Loading (%) | Solvent System | Yield (%) |
|---|---|---|
| 5 | DMF/H₂O (3:1) | 88 |
| 2 | THF/H₂O (2:1) | 76 |
Transesterification of the Carbamate Group
The ethyl carbamate undergoes transesterification with higher alcohols:
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Methanolysis : K₂CO₃ in MeOH (reflux, 8 h) yields methyl carbamate (91% conversion) .
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Steric Effects : Bulkier alcohols (e.g., tert-butanol) show <10% conversion under identical conditions .
Oxidation and Reduction Pathways
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Pyrazole Ring Oxidation : MnO₂ selectively oxidizes the C4 methyl group to a ketone (acetonitrile, 60°C) .
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Thiazole Reduction : H₂/Pd-C reduces the thiazole to a thiazolidine derivative (50 psi, 6 h) .
This comprehensive analysis demonstrates ethyl N-[3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl]carbamate’s versatility in organic synthesis. Its reactivity patterns align with established principles of heterocyclic chemistry, enabling tailored modifications for drug discovery and materials engineering applications .
Scientific Research Applications
Chemical Properties and Structure
Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate has a complex molecular structure that contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 270.34 g/mol. Its structural components include:
- Thiazole ring : Known for its role in various biological activities.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
The combination of these structures enhances the compound's potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death.
Anticonvulsant Properties
Thiazole derivatives have been extensively studied for their anticonvulsant effects. This compound may exhibit significant anticonvulsant activity:
- Efficacy : Compounds with similar structures have demonstrated effective seizure protection in animal models.
Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties. Studies indicate that thiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in MDPI, this compound was tested against various cancer cell lines, showing a significant reduction in cell viability compared to control groups. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Anticonvulsant Activity
Another research initiative focused on the anticonvulsant properties of thiazole-based compounds, including ethyl N-[3-methyl...]. The findings indicated that these compounds could effectively reduce seizure frequency in animal models, suggesting their potential as alternative treatments for epilepsy.
Mechanism of Action
The mechanism of action of ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several classes of molecules, including carboxamides, carbamates, and thiazole-containing hybrids. Below is a comparative analysis based on substituents and properties:
Table 1: Structural and Physical Property Comparison
Key Observations:
- Substituent Impact on Melting Points : The presence of polar groups (e.g., nitro in 4f ) increases melting points due to enhanced intermolecular interactions. The target compound’s 4-phenylthiazole may lower melting points compared to nitro-substituted analogs.
- Synthesis Yields : Carboxamide derivatives (e.g., 3a ) achieve ~68% yields using EDCI/HOBt coupling, while carbamates (e.g., 4f ) employ catalyst-free methods with comparable efficiency.
- Lipophilicity : The ethyl carbamate group in the target compound likely improves lipophilicity over carboxamides (e.g., 3a), favoring membrane permeability.
Spectral and Analytical Data
- NMR Signatures : Pyrazole and thiazole protons in the target compound are expected to resonate at δ 7.5–8.5 ppm, similar to 3a (δ 7.43–8.12 ppm) . The ethyl carbamate group may show characteristic peaks at δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (OCH₂).
- Mass Spectrometry : The molecular ion peak for the target compound would likely align with its molecular weight (e.g., ~344 g/mol inferred), comparable to 3a ([M+H]⁺ = 403.1) .
Biological Activity
Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate is a compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
1. Synthesis of the Compound
The synthesis of this compound typically involves the condensation of 4-phenylthiazole derivatives with pyrazole intermediates. The methods often utilize various solvents and reagents to optimize yield and purity. For instance, reactions can be conducted under reflux conditions using polar aprotic solvents like DMF or DMSO to facilitate the formation of the desired carbamate structure .
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
2.1 Anticancer Activity
Recent studies indicate that compounds containing a pyrazole scaffold can inhibit the growth of various cancer cell types. For example, derivatives similar to this compound have shown promising antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
2.2 Anti-inflammatory Properties
Compounds with thiazole and pyrazole moieties have been evaluated for their anti-inflammatory effects. In vivo studies using carrageenan-induced edema models demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 .
2.3 Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. Pyrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobials .
Case Study 1: Anticancer Efficacy
A study involving a series of pyrazole derivatives revealed that this compound exhibited significant cytotoxicity in vitro against several cancer cell lines with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways .
Case Study 2: Anti-inflammatory Assessment
In a controlled experiment using rat models, the compound demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin. The study quantified the decrease in edema size and inflammatory cytokine levels post-treatment .
4. Data Tables
The following table summarizes key biological activities associated with this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | IC50 < 10 µM in MDA-MB-231 | |
| Anti-inflammatory | 75% reduction in edema | |
| Antimicrobial | Effective against E. coli |
5. Conclusion
Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-y]carbamate represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Ongoing research into its mechanisms of action and optimization for therapeutic applications is warranted.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Distinct signals for pyrazole C-5 protons (~δ 6.5–7.5 ppm) and thiazole C-2 protons (~δ 7.8–8.2 ppm) confirm ring connectivity. Ethyl carbamate groups show triplet signals for CH2CH3 (~δ 1.2–1.4 ppm) .
- HRMS : Molecular ion peaks ([M+H]+) validate molecular weight with <2 ppm error .
Advanced Consideration : X-ray crystallography (e.g., as in ) provides definitive confirmation of stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies.
What strategies are recommended for evaluating the biological activity of this compound, and how can assay results be interpreted in SAR studies?
Q. Advanced Research Focus
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) due to the thiazole moiety’s affinity for metal ions in active sites. Use fluorescence polarization for binding affinity measurements .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Compare with structurally similar compounds (e.g., triazolopyrimidin derivatives in ) to isolate substituent effects.
- Data interpretation : Correlate electron-withdrawing groups (e.g., nitro, fluorine) on the phenyl ring with enhanced bioactivity .
How can computational modeling complement experimental data in predicting the reactivity and binding modes of this compound?
Q. Advanced Research Focus
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict vibrational frequencies (IR) and electrostatic potential surfaces, aiding in identifying nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., fungal CYP51 for antifungals, as in ). Focus on hydrogen bonding between the carbamate group and active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .
What are common pitfalls in synthesizing this compound, and how can conflicting spectroscopic data be reconciled?
Q. Basic Research Focus
- Byproduct formation : Thiazole ring sulfonation or pyrazole N-alkylation may occur if reaction stoichiometry is misbalanced. Monitor via TLC and adjust equivalents of reagents .
- NMR ambiguities : Overlapping signals for aromatic protons can be resolved using 2D techniques (HSQC, HMBC) .
Advanced Consideration : Use dynamic NMR to study rotational barriers in the carbamate group, which may explain unexpected splitting patterns .
How can substituent modifications (e.g., phenyl, methyl, carbamate) be systematically explored to enhance physicochemical properties?
Q. Advanced Research Focus
- Lipophilicity : Replace the phenyl group with fluorinated analogs to improve blood-brain barrier penetration (logP reduction) .
- Solubility : Introduce polar groups (e.g., hydroxyl, amine) on the thiazole ring while maintaining bioactivity .
- SAR libraries : Synthesize derivatives with varied carbamate substituents (e.g., isopropyl, benzyl) and compare inhibitory potency in dose-response assays .
What analytical methods are critical for ensuring purity and stability of this compound under storage conditions?
Q. Basic Research Focus
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% area) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites (e.g., carbamate ester) .
Advanced Consideration : LC-MS/MS quantifies degradation products, while DSC/TGA assesses thermal stability for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
